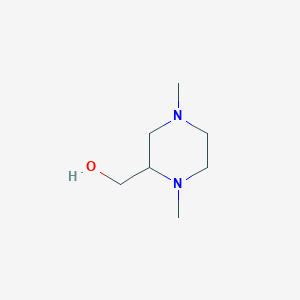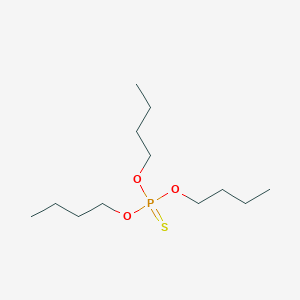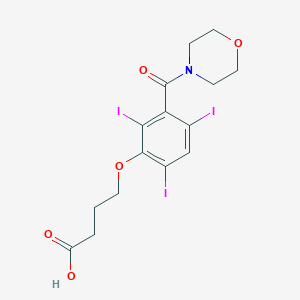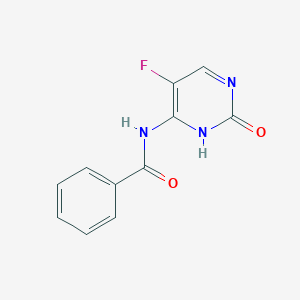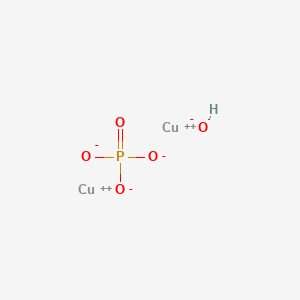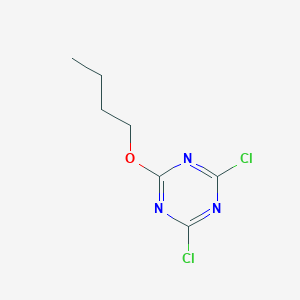![molecular formula C6H10O5 B083794 (1R,2R,3R,4R,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol CAS No. 14274-90-9](/img/structure/B83794.png)
(1R,2R,3R,4R,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R,3R,4R,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol, commonly known as cyclodextrin, is a cyclic oligosaccharide composed of glucose molecules. Cyclodextrin has a unique structure that allows it to form inclusion complexes with various guest molecules, making it a valuable tool in many scientific research applications.
Mechanism Of Action
The mechanism of action of cyclodextrin involves the formation of inclusion complexes with guest molecules. Cyclodextrin has a hydrophobic cavity that can accommodate hydrophobic guest molecules, while the hydrophilic exterior of cyclodextrin allows it to dissolve in water. The formation of inclusion complexes can improve the solubility, stability, and bioavailability of guest molecules.
Biochemical And Physiological Effects
Cyclodextrin has minimal biochemical and physiological effects on its own, as it is not metabolized by the body. However, cyclodextrin can affect the pharmacokinetics and pharmacodynamics of guest molecules by improving their solubility, stability, and bioavailability. Cyclodextrin can also affect the toxicity and immunogenicity of guest molecules by altering their interactions with cells and tissues.
Advantages And Limitations For Lab Experiments
Cyclodextrin has many advantages for lab experiments, including its ability to form inclusion complexes with various guest molecules, its biocompatibility, and its ease of use. Cyclodextrin can also be modified to form derivatives with different properties, allowing for customization of its performance. However, cyclodextrin has some limitations, including its cost, its potential for batch-to-batch variation, and its potential for interfering with some assays.
Future Directions
There are many potential future directions for cyclodextrin research, including the development of new synthesis methods, the exploration of new applications in drug delivery and material science, and the investigation of its interactions with cells and tissues. Some specific future directions include the development of cyclodextrin-based nanocarriers for targeted drug delivery, the incorporation of cyclodextrin into hydrogels to improve their mechanical properties, and the investigation of cyclodextrin's potential as a therapeutic agent for various diseases.
Conclusion:
In conclusion, cyclodextrin is a valuable tool in many scientific research applications, with its ability to form inclusion complexes with various guest molecules. Cyclodextrin can be synthesized through enzymatic conversion of starch or chemical modification of natural cyclodextrins. Cyclodextrin has minimal biochemical and physiological effects on its own but can affect the pharmacokinetics and pharmacodynamics of guest molecules. Cyclodextrin has many advantages for lab experiments but also has some limitations. There are many potential future directions for cyclodextrin research, including the development of new synthesis methods and the exploration of new applications in drug delivery and material science.
Synthesis Methods
Cyclodextrin can be synthesized through enzymatic conversion of starch by cyclodextrin glucosyltransferase (CGTase) or through chemical modification of natural cyclodextrins. The enzymatic method involves the use of bacteria or fungi that produce CGTase, which catalyzes the conversion of starch into cyclodextrins. The chemical modification method involves the use of reagents that modify the hydroxyl groups of natural cyclodextrins to form derivatives with different properties.
Scientific Research Applications
Cyclodextrin has various applications in scientific research, including drug delivery, analytical chemistry, and material science. Cyclodextrin can form inclusion complexes with drugs, improving their solubility, stability, and bioavailability. Cyclodextrin can also be used as a chiral selector in chromatography, separating enantiomers of chiral compounds. Cyclodextrin can be incorporated into polymers, improving their mechanical properties and biocompatibility.
properties
CAS RN |
14274-90-9 |
|---|---|
Product Name |
(1R,2R,3R,4R,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol |
Molecular Formula |
C6H10O5 |
Molecular Weight |
162.14 g/mol |
IUPAC Name |
(1R,2R,3R,4R,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol |
InChI |
InChI=1S/C6H10O5/c7-3-2-1-10-6(11-2)5(9)4(3)8/h2-9H,1H2/t2-,3+,4-,5-,6-/m1/s1 |
InChI Key |
TWNIBLMWSKIRAT-AIECOIEWSA-N |
Isomeric SMILES |
C1[C@@H]2[C@@H]([C@H]([C@H]([C@H](O1)O2)O)O)O |
SMILES |
C1C2C(C(C(C(O1)O2)O)O)O |
Canonical SMILES |
C1C2C(C(C(C(O1)O2)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



